molecular formula C19H21NO4 B5526898 [4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol

[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol

Cat. No. B5526898
M. Wt: 327.4 g/mol
InChI Key: ODEILLLIDXKHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol, also known as PBOM, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. PBOM is a white crystalline solid that belongs to the class of oxazepanes. It has a molecular weight of 357.4 g/mol and a molecular formula of C22H21NO3.

Scientific Research Applications

  • Catalytic Applications :

    • In a study by Ghorbanloo et al. (2017), a molybdenum(VI) complex with a similar structure was encapsulated in zeolite Y, serving as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This suggests potential catalytic applications for compounds like [4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol in organic synthesis (Ghorbanloo & Alamooti, 2017).
  • Synthesis of Chitosan Derivatives :

    • Omura et al. (2001) reported the regioselective Mannich reaction of phenolic compounds, leading to the synthesis of new chitosan derivatives. This indicates the potential use of compounds like this compound in the modification of natural polymers (Omura et al., 2001).
  • Antimicrobial Activity :

    • Sunitha et al. (2017) synthesized novel benzofuran-based 1,2,3-triazoles demonstrating high antimicrobial activity. The structural similarity suggests that this compound could also exhibit antimicrobial properties (Sunitha et al., 2017).
  • Investigating Metabolic Pathways :

    • Bisaillon et al. (1991) studied the metabolism of o-cresol under methanogenic conditions, transforming it into various compounds. This type of research can help understand the metabolic fate of similar compounds like this compound (Bisaillon et al., 1991).
  • Studying Fluorescence Properties :

    • Liu et al. (2017) conducted a theoretical study of excited-state intramolecular proton transfer (ESIPT) in a fluorophore, which can be relevant for understanding the fluorescence properties of similar compounds (Liu et al., 2017).
  • Antioxidant Potential :

    • Jan et al. (2013) assessed the antioxidant potential of various solvent fractions of a fruit extract, indicating the potential antioxidant properties of phenolic compounds like this compound (Jan et al., 2013).
  • Degradation Studies :

    • Qiu et al. (2008) isolated a strain capable of degrading phenol under methanogenic conditions. This research can be useful for understanding the environmental degradation of structurally similar compounds (Qiu et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the biological system in which it is used. Without more specific information, it’s difficult to predict exactly how this compound would interact with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c21-13-15-12-20(9-10-23-14-15)19(22)16-5-4-8-18(11-16)24-17-6-2-1-3-7-17/h1-8,11,15,21H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEILLLIDXKHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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